molecular formula C7H4Cl2N2O2S B6602601 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride CAS No. 2231677-04-4

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride

Cat. No. B6602601
CAS RN: 2231677-04-4
M. Wt: 251.09 g/mol
InChI Key: AAUPEOGYOZMKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride (5-Cl-PPC) is a chemical compound that is used in scientific research. It is an important reagent in organic synthesis, and its use has been increasing in recent years. It is used in a variety of applications, including drug synthesis, analytical chemistry, and biochemistry. 5-Cl-PPC has a wide range of properties and can be used in a variety of ways. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-Cl-PPC.

Scientific Research Applications

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research. It is used in drug synthesis, analytical chemistry, and biochemistry. In drug synthesis, this compound is used as a starting material for the synthesis of a variety of drugs. In analytical chemistry, this compound is used as a reagent for the determination of compounds. In biochemistry, this compound is used in the synthesis of enzymes and other proteins.

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is not well understood. However, it is believed that it acts as an inhibitor of enzymes involved in the synthesis of proteins. It is also believed that it may interfere with the formation of proteins, which could lead to the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that it may act as an inhibitor of certain enzymes and proteins involved in biochemical processes. In addition, it is believed that it may interfere with the formation of proteins, which could lead to the inhibition of certain biochemical processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride in lab experiments include its high purity, low cost, and low toxicity. It is also easy to synthesize and can be used in a variety of applications. The main limitation of this compound is that its mechanism of action is not well understood, which can make it difficult to predict its effects on biochemical processes.

Future Directions

There are a number of potential future directions for the use of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride in scientific research. These include its use in the synthesis of drugs, in analytical chemistry, and in biochemistry. In addition, more research is needed to understand its mechanism of action and its effects on biochemical processes. Furthermore, more research is needed to develop new methods for synthesizing this compound and to improve its purity and efficiency. Finally, more research is needed to explore the potential therapeutic applications of this compound.

Synthesis Methods

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride can be synthesized in a variety of ways. One method involves the reaction of an aromatic aldehyde and an aromatic sulfonic acid in the presence of a base. The reaction is carried out in an inert atmosphere and yields this compound. Another method involves the reaction of an aromatic aldehyde and an aromatic sulfonic acid in the presence of a strong base. The reaction yields this compound in high yields.

properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O2S/c8-7-1-4-5(2-11-7)10-3-6(4)14(9,12)13/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUPEOGYOZMKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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